(1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate,CIS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate,CIS is a chiral compound with potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The compound features a cyclopentane ring substituted with a bromobenzoyl group and a carboxylate ester, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate,CIS typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-bromobenzoyl chloride.
Formation of Intermediate: Cyclopentanone undergoes a reaction with 4-bromobenzoyl chloride in the presence of a base such as pyridine to form an intermediate.
Esterification: The intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate,CIS can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted cyclopentanecarboxylates.
Scientific Research Applications
(1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate,CIS has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate,CIS depends on its application:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence biochemical pathways related to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate: The enantiomer of the compound with different stereochemistry.
Methyl 2-(4-chlorobenzoyl)cyclopentanecarboxylate: A similar compound with a chlorine atom instead of bromine.
Methyl 2-(4-bromobenzoyl)cyclohexanecarboxylate: A similar compound with a cyclohexane ring instead of cyclopentane.
Uniqueness
(1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate,CIS is unique due to its specific stereochemistry and the presence of a bromobenzoyl group, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
methyl (1S,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c1-18-14(17)12-4-2-3-11(12)13(16)9-5-7-10(15)8-6-9/h5-8,11-12H,2-4H2,1H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJACWYQAFNKQK-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H]1C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.